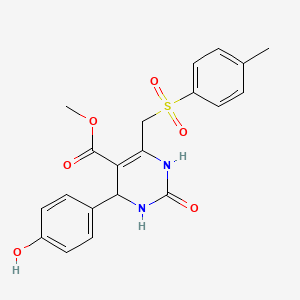

Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of the tetrahydropyrimidine class. These compounds are known for their diverse pharmacological activities and are often synthesized via the Biginelli reaction, a multicomponent chemical reaction that typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea .

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives is commonly achieved through the Biginelli reaction, which can be catalyzed by various reagents and under different conditions, such as microwave irradiation or solvent-free conditions . For instance, the synthesis of Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was promoted by microwave irradiation in the presence of iodine, which suggests that similar conditions could be applied to synthesize the compound of interest . Additionally, the use of catalysts like SiCl4 has been reported to yield good results for related compounds .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by a six-membered ring with various substituents that influence the compound's properties and reactivity. For example, the dihedral angles between the planes of substituent groups and the tetrahydropyrimidine ring can affect the overall molecular conformation, as observed in Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate . Crystallographic studies of similar compounds have revealed details about their asymmetric units and hydrogen-bonding interactions, which are crucial for understanding the compound's stability and potential interactions with biological targets .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, depending on the reaction conditions and the nature of the reactants . The basicity and nucleophilicity of the reaction media play a significant role in determining the reaction pathway . These reactions can lead to the formation of different products, which can be confirmed by various analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as their thermodynamic properties, have been studied using techniques like bomb calorimetry, differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These studies provide insights into the enthalpies of combustion, formation, fusion, vaporization, and sublimation, which are important for understanding the stability and reactivity of the compounds . The solubility of these compounds in various solvents and the corresponding enthalpy and entropy of dissolution have also been investigated, revealing the influence of solvent on the solubility and mixing properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of derivatives related to Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves reactions that yield novel compounds with potential antimicrobial properties. One study demonstrated the preparation of a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, highlighting excellent yields, short reaction times, and no side reactions, with significant to moderate antibacterial and promising antifungal activities (Shastri & Post, 2019).

- Another approach discussed is the synthesis of Biginelli compounds, where α-tosyl-substituted phenyl carbamates react with the enolates of β-oxoesters followed by ammonia treatment and dehydration, showcasing a novel method for creating such derivatives (Shutalev & Kurochkin, 2005).

Interaction with Biological Molecules

- Comparative studies on the binding interaction of ethyl-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with bovine serum albumin (BSA) reveal insights into the drug-protein interaction, showing that binding affinities increase with temperature and concentration. This interaction leads to changes in the secondary structure of BSA, suggesting implications for drug delivery and efficacy (Pisudde et al., 2018).

Antimicrobial and Antidiabetic Activities

- Research on substituted dihydropyrimidine analogues, including those similar to the discussed compound, has shown significant anti-hyperglycemic activity in a Streptozotocin-induced diabetic rat model. This suggests potential therapeutic applications of these compounds in managing diabetes, highlighting the importance of structural variations for pharmacological activities (Bairagi et al., 2020).

Environmental and Green Chemistry Applications

- The use of ionic liquids for promoting the synthesis of novel derivatives indicates a move towards environmentally friendly chemical processes. This method not only facilitates rapid and convenient synthesis but also contributes to the development of compounds with antimicrobial properties, demonstrating the broader applicability of these derivatives in green chemistry (Tiwari et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target key functional proteins in bacterial cell division

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and van der waals forces

Biochemical Pathways

Similar compounds have been found to inhibit nitrification, a crucial process in the global nitrogen cycle . This process involves the oxidation of ammonia to nitrate, catalyzed by ammonia-oxidizing archaea (AOA), ammonia-oxidizing bacteria (AOB), and nitrite-oxidizing bacteria .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and clay content of the soil can affect the inhibitory effects of similar compounds on nitrification

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a potential material for industrial applications, research could focus on its stability, reactivity, and other relevant properties .

Eigenschaften

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(22-20(25)21-16)13-5-7-14(23)8-6-13/h3-10,18,23H,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYQHMWXSARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)